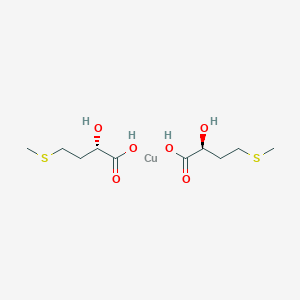

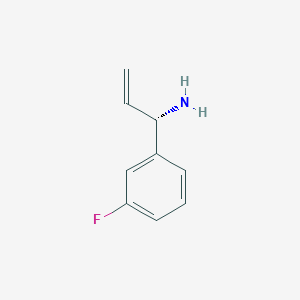

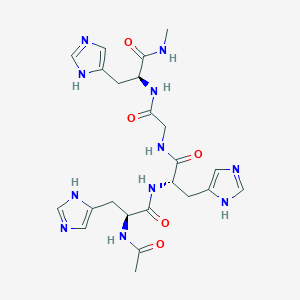

![molecular formula C157H252N44O43S B1516751 [Ac-Tyr1,D-Phe2]GRF 1-29, amide (humain) CAS No. 93965-89-0](/img/structure/B1516751.png)

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (humain)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” is an analogue of the growth hormone releasing factor (GRF) and acts as a vasoactive intestinal peptide (VIP) antagonist . It selectively inhibits both VIP and GRF-stimulated adenylate cyclase activities in rat pancreatic plasma membranes . It also induces a dose-dependent cell proliferation increase in C6 cells .

Molecular Structure Analysis

The empirical formula of “[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” is C157H252N44O43S1 and its molecular weight is 3476.01 . The amino acid sequence is Ac-Tyr-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 .Applications De Recherche Scientifique

Le composé [Ac-Tyr1,D-Phe2]GRF 1-29, amide (humain), également connu sous le nom d'Acetyl-(D-Phe2)-GRF (1-29) amide (humain) sel de trifluoroacétate, est un analogue synthétique du facteur de libération de l'hormone de croissance (GRF). Il a plusieurs applications de recherche scientifique, en particulier en tant qu'antagoniste du peptide intestinal vasoactif (VIP) via son récepteur, VPAC. Voici quelques-unes des applications uniques de ce composé :

Antagonisme des récepteurs VIP

Ce composé est utilisé dans la recherche pour étudier les effets antagonistes sur les récepteurs VIP, qui sont impliqués dans une large gamme de processus physiologiques, y compris la relaxation des muscles lisses, la dilatation des vaisseaux sanguins périphériques et la stimulation de la contractilité myocardique .

Études de libération de l'hormone de croissance

En tant qu'analogue du GRF, il est utilisé dans des études liées à la libération de l'hormone de croissance, aidant à comprendre la régulation et la modulation de l'hormone de croissance dans diverses conditions physiologiques et pathologiques .

Recherche gastro-intestinale

Il a été utilisé comme inhibiteur de la vasodilatation dans le tractus gastro-intestinal, en particulier dans des études axées sur le côlon félin .

Mécanisme D'action

- The role of VIP receptors is to regulate diverse physiological processes, such as hormone secretion, vasodilation, and neurotransmission .

- By interfering with the VIP signaling pathway, this compound modulates cyclic AMP (cAMP) levels, which play a crucial role in cellular responses .

- “[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” disrupts this process, preventing cAMP elevation and downstream effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Analyse Biochimique

Biochemical Properties

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) plays a crucial role in biochemical reactions by acting as an antagonist to vasoactive intestinal peptide (VIP) receptors. This compound selectively inhibits both VIP and GRF-stimulated adenylate cyclase activities in rat pancreatic plasma membranes . The interaction with VIP receptors is significant as it modulates the activity of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP), a critical second messenger in cellular signaling pathways. By inhibiting this pathway, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) can regulate various physiological processes influenced by cAMP levels.

Cellular Effects

The effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on cellular processes are profound. This compound has been shown to induce a dose-dependent increase in cell proliferation in C6 rat glioblastoma cells . It influences cell function by modulating cell signaling pathways, particularly those involving cAMP. The inhibition of adenylate cyclase activity leads to reduced cAMP levels, which in turn affects gene expression and cellular metabolism. This modulation can result in altered cell growth, differentiation, and survival, highlighting the compound’s potential therapeutic applications in oncology and other fields.

Molecular Mechanism

At the molecular level, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exerts its effects through specific binding interactions with VIP receptors. By binding to these receptors, the compound inhibits the activation of adenylate cyclase, thereby reducing the production of cAMP . This inhibition can lead to downstream effects on various signaling pathways, including those involved in gene expression and metabolic regulation. The precise binding interactions and the resulting conformational changes in the receptor are critical for the compound’s antagonistic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over several days, with a dose-dependent increase in cell proliferation observed over a three-day period

Dosage Effects in Animal Models

The effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) vary with different dosages in animal models. At lower doses, the compound can effectively inhibit VIP-stimulated adenylate cyclase activity without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-response relationship is crucial for optimizing the therapeutic potential of this compound while minimizing potential risks.

Metabolic Pathways

[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is involved in metabolic pathways that regulate the production and degradation of cAMP. By inhibiting adenylate cyclase, the compound reduces cAMP levels, which can affect various metabolic processes The interaction with enzymes and cofactors involved in cAMP metabolism is a key aspect of the compound’s biochemical activity

Transport and Distribution

The transport and distribution of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to VIP receptors and inhibit adenylate cyclase activity suggests that it may be selectively transported to specific cellular compartments where these receptors are localized . Understanding the transport mechanisms and distribution patterns is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is critical for its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell The precise localization can influence the compound’s ability to interact with VIP receptors and inhibit adenylate cyclase activity

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C157H252N44O43S/c1-20-83(13)124(199-129(219)86(16)174-138(228)112(72-121(213)214)191-144(234)108(67-89-35-24-22-25-36-89)188-142(232)107(176-88(18)206)69-91-44-48-93(207)49-45-91)153(243)193-110(68-90-37-26-23-27-38-90)146(236)201-126(87(17)205)154(244)194-111(71-119(162)211)145(235)197-116(77-204)150(240)189-109(70-92-46-50-94(208)51-47-92)143(233)182-99(43-34-61-172-157(168)169)132(222)181-97(40-29-31-58-159)137(227)198-123(82(11)12)151(241)192-103(63-78(3)4)130(220)173-74-120(212)177-100(52-54-117(160)209)134(224)186-106(66-81(9)10)141(231)196-114(75-202)148(238)175-85(15)128(218)179-98(42-33-60-171-156(166)167)131(221)180-96(39-28-30-57-158)133(223)185-105(65-80(7)8)140(230)187-104(64-79(5)6)139(229)183-101(53-55-118(161)210)135(225)190-113(73-122(215)216)147(237)200-125(84(14)21-2)152(242)184-102(56-62-245-19)136(226)195-115(76-203)149(239)178-95(127(163)217)41-32-59-170-155(164)165/h22-27,35-38,44-51,78-87,95-116,123-126,202-205,207-208H,20-21,28-34,39-43,52-77,158-159H2,1-19H3,(H2,160,209)(H2,161,210)(H2,162,211)(H2,163,217)(H,173,220)(H,174,228)(H,175,238)(H,176,206)(H,177,212)(H,178,239)(H,179,218)(H,180,221)(H,181,222)(H,182,233)(H,183,229)(H,184,242)(H,185,223)(H,186,224)(H,187,230)(H,188,232)(H,189,240)(H,190,225)(H,191,234)(H,192,241)(H,193,243)(H,194,244)(H,195,226)(H,196,231)(H,197,235)(H,198,227)(H,199,219)(H,200,237)(H,201,236)(H,213,214)(H,215,216)(H4,164,165,170)(H4,166,167,171)(H4,168,169,172)/t83-,84-,85-,86-,87+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADZHIQNEPVWIV-BAGZDYLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C157H252N44O43S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3476.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

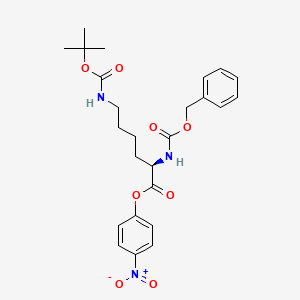

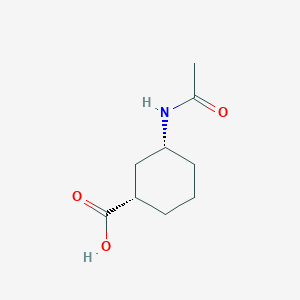

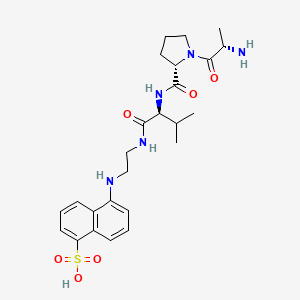

![(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-15-[(2R)-1-hydroxypropan-2-yl]-17-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione](/img/structure/B1516683.png)

![Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B1516708.png)